molecular formula C16H18N10 B2786337 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2320853-20-9

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2786337
CAS No.: 2320853-20-9
M. Wt: 350.39
InChI Key: OWCSRCKDNVARJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane (CAS: 2320853-20-9) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via a 1,4-diazepane bridge. Its molecular formula is C₁₆H₁₈N₁₀, with a molecular weight of 350.38 g/mol . The structure combines two fused bicyclic systems:

  • Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich scaffold common in kinase inhibitors and antiviral agents due to its planar aromaticity and hydrogen-bonding capabilities.
  • [1,2,4]Triazolo[4,3-b]pyridazine: A triazole-fused pyridazine system known for metabolic stability and diverse bioactivity.

Properties

IUPAC Name

1-methyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-15-12(9-20-23)16(18-10-17-15)25-6-2-5-24(7-8-25)14-4-3-13-21-19-11-26(13)22-14/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCSRCKDNVARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .

Scientific Research Applications

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Key Observations :

  • The triazolo-pyridazine moiety enhances electron-deficient character compared to phenyl-substituted pyrazolo-pyrimidines, influencing solubility and receptor interactions .

Challenges :

  • Steric hindrance during diazepane bridge formation.
  • Isomerization risks, as seen in pyrazolo-triazolo-pyrimidines under varying conditions .

Predicted Properties for Target Compound :

  • logP : ~2.5 (estimated via fragment-based methods).
  • Hydrogen Bond Acceptors : 10 (high, may limit blood-brain barrier penetration).

Biological Activity

The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity based on existing research, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of multiple heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine and a triazolo[4,3-b]pyridazine moiety. Its structural complexity contributes to its unique interactions with biological targets.

Property Details
Molecular Formula C15H16N8
Molecular Weight 312.34 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Research indicates that this compound exhibits significant inhibitory activity against various kinases involved in cell cycle regulation and cancer progression. Notably:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 effectively, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial as CDK2 plays a vital role in the transition from G1 to S phase in the cell cycle .
  • Binding Affinity : The compound binds competitively to the ATP-binding site of CDK2, which is essential for its kinase activity. Studies suggest that this binding leads to a significant reduction in phosphorylation events necessary for cell cycle progression .

Biological Activity and Cytotoxicity

The biological activity of the compound has been evaluated across several cancer cell lines:

Cytotoxic Effects

Cell Line IC50 (µM) Notes
MCF-70.15 ± 0.08Effective against breast cancer cells
HCT-1160.83 ± 0.07Shows potent activity against colon cancer
HeLa2.85 ± 0.74Moderate cytotoxicity observed

These values indicate that the compound possesses potent anticancer properties with low micromolar activity against key cancer cell lines .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK2 with an IC50 value comparable to known inhibitors. It induced apoptosis in MCF-7 cells as evidenced by Annexin V-FITC staining assays .
  • Mechanistic Studies : Additional research utilized fluorescence microscopy and flow cytometry to analyze cell cycle distribution changes upon treatment with the compound. Results indicated a significant accumulation of cells in the G0/G1 phase following treatment .
  • Comparative Analysis : The biological activity of this compound was compared with other pyrazolo-pyrimidine derivatives, highlighting its superior potency against CDK2 and potential as a targeted therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under acidic conditions .
  • Step 2: Coupling the triazolo[4,3-b]pyridazine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Step 3: Diazepane ring closure using reductive amination or ring-expansion strategies .
    Key Considerations: Optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., trifluoroacetic acid) to enhance yields (>60%) and purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., methyl group at pyrazolo[3,4-d]pyrimidine N1) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C18_{18}H18_{18}N10_{10} for related analogs) .
  • X-ray Crystallography: Resolve crystallographic data to validate stereochemistry and hydrogen-bonding networks .

Advanced: What strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., BRD4 inhibition assays using AlphaScreen vs. fluorescence polarization) .
  • Solubility Differences: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
  • Off-Target Effects: Employ CRISPR-based validation or orthogonal assays (e.g., SPR for binding kinetics) to confirm target specificity .

Advanced: How can molecular docking predict binding modes of this compound to bromodomains (e.g., BRD4)?

Methodological Answer:

  • Preparation: Generate 3D structures using software like Schrödinger Maestro, accounting for tautomeric states of triazolo-pyridazine .
  • Docking Protocol: Use Glide SP/XP scoring with flexible residues (e.g., BRD4 acetyl-lysine binding pocket). Validate with experimental IC50_{50} data (e.g., AZD5153 analog: IC50_{50} = 0.5 nM) .
  • Post-Docking Analysis: Identify critical interactions (e.g., hydrogen bonds with Asn140, π-π stacking with Trp81) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>98%) .
  • HPLC: Apply reverse-phase C18 columns for final polishing, monitoring at λ = 254 nm .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

  • Dosing: Administer via oral gavage (10 mg/kg) or intravenous (IV) routes in rodent models .
  • Sample Analysis: Use LC-MS/MS to quantify plasma/tissue concentrations. Key parameters:
    • Cmax_{max} : >1 µM (target engagement threshold)
    • t1/2_{1/2} : >4 hours for sustained efficacy .
  • Metabolite Identification: Perform liver microsome assays to detect oxidative metabolites (e.g., hydroxylation at diazepane) .

Basic: What solvents or co-solvents improve aqueous solubility of this compound?

Methodological Answer:

  • Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤20% v/v) to enhance solubility (>100 µM) .
  • pH Adjustment: Test buffered solutions (pH 2–7.4) to identify optimal ionization states .
  • Nanoformulation: Encapsulate in liposomes (e.g., DOPC:Cholesterol) for in vitro assays .

Advanced: How does polymorphism affect the compound’s bioavailability?

Methodological Answer:

  • Screening: Use PXRD and DSC to identify polymorphic forms (e.g., Form I vs. Form II) .
  • Dissolution Testing: Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Stability Studies: Monitor hygroscopicity and phase transitions under accelerated conditions (40°C/75% RH) .

Advanced: What in vitro models validate its mechanism in kinase inhibition?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-targets .
  • Cellular Assays: Measure downstream effects (e.g., c-Myc downregulation in cancer cell lines via qPCR) .
  • Resistance Models: Generate CRISPR-edited cells (e.g., BRD4 knockouts) to confirm on-target activity .

Basic: What spectroscopic techniques characterize its degradation products?

Methodological Answer:

  • Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions .
  • LC-MS/MS: Identify major degradants (e.g., hydrolysis of triazolo-pyridazine moiety) .
  • FTIR: Track functional group changes (e.g., loss of C=O at 1670 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.